molecular formula C15H14N2O4S B154790 Pyriftalid CAS No. 135186-78-6

Pyriftalid

Cat. No. B154790
M. Wt: 318.3 g/mol
InChI Key: RRKHIAYNPVQKEF-UHFFFAOYSA-N
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Description

Pyriftalid Synthesis Analysis

The synthesis of Pyriftalid, a novel herbicide, has been explored through a multi-step chemical process. The starting materials for the synthesis include diethyl malonate and 3-nitrophthalic acid anhydride. The process involves a sequence of reactions such as condensation, decarboxylation, and reduction using sodium borohydride (NaBH_4), followed by further reduction with hydrazine hydrate and a substitution reaction. The intermediate product, 7-mercapto-3-methylphthalide, is then reacted with 4,6-dimethoxy-pyrimidin-2-yl-methyl sulfone in a dry DMF solution with sodium carbonate as a catalyst to produce Pyriftalid. The structure of Pyriftalid was confirmed using IR and ^1H-NMR spectroscopy, with the total yield reported to be above 66.7% .

Molecular Structure Analysis

The molecular structure of Pyriftalid was determined through spectroscopic methods, specifically IR and ^1H-NMR. While the specific details of the molecular structure are not provided in the abstract, the use of these techniques suggests that the compound has a complex structure, likely involving multiple functional groups and a heterocyclic core, as is common in many synthetic herbicides .

Chemical Reactions Analysis

The synthesis of Pyriftalid involves a series of chemical reactions that are carefully orchestrated to build the desired molecular structure. The process begins with the formation of an intermediate, which is then subjected to a series of reductions to introduce specific functional groups. The final step is a substitution reaction, which is a common method for introducing additional substituents into a molecule, thereby altering its physical and chemical properties to suit its intended use as a herbicide .

Physical and Chemical Properties Analysis

While the abstract does not provide detailed information on the physical and chemical properties of Pyriftalid, the synthesis process and the structural determination techniques used suggest that the compound is stable enough to be isolated and characterized. The use of dry DMF and sodium carbonate as a catalyst in the synthesis also implies that the compound may be sensitive to moisture or may require anhydrous conditions for optimal reactivity .

Relevant Case Studies

The abstract does not mention specific case studies related to the application of Pyriftalid. However, given that it is a novel herbicide, it can be inferred that its development is aimed at providing new solutions for weed control in agricultural settings. The effectiveness, safety, and environmental impact of Pyriftalid would be critical factors in its practical application, and such case studies would likely focus on these aspects .

Scientific Research Applications

Herbicidal Applications

  • Grass Herbicide for Rice Cultivation : Pyriftalid, known chemically as CGA 279 233, has been developed as a grass herbicide specifically for use in rice cultivation. It is a novel type of 7-(4,6-dimethoxypyrimidin-2-yl)oxy- and -thio-3-methyl-1(3H)-isobenzofuranone (Lüthy et al., 2001).

  • Phytotoxic Activity on Weed Growth : Pyriftalid's phytotoxic activity has been investigated, particularly its impact on barnyard grass seedlings emerging from different soil depths. The study found that pyriftalid's concentration in soil water, rather than its total amount in the soil, is crucial for its herbicidal efficacy (Kobayashi & Tsunekawa, 2010).

Chemical Synthesis and Properties

  • Synthetic Process of Pyriftalid : A study detailed the synthetic process of pyriftalid, starting from diethyl malonate and 3-nitrophthalic acid anhydride, leading to the production of pyriftalid with a yield above 66.7% (Zhou Xiao-yuan, 2010).

Additional Applications in Agriculture

  • Weed Control in Transplanted Rice : A field experiment demonstrated that the application of pyriftalid combined with bensulfuron methyl significantly reduced weed population and dry weight in dry season transplanted rice. This combination was effective in enhancing rice growth and yield (Mondal et al., 2020).

Safety And Hazards

Pyriftalid has a low mammalian toxicity and has a high potential for bioaccumulation . It is moderately toxic to birds, fish, and honeybees . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHIAYNPVQKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057961
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyriftalid

CAS RN

135186-78-6
Record name Pyriftalid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135186-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriftalid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135186786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-Isobenzofuranone, 7-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIFTALID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ568Y783
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
Z Li, A Yang, W Xia, P Qiu, F Zhang - Organic Preparations and …, 2017 - Taylor & Francis
Acetolactate synthase (ALS) has been found in chloroplasts of higher plants and is necessary in the biosynthesis of branched-chain amino acids. 1–3 Herbicides that target ALS include …
Number of citations: 1 www.tandfonline.com
K Kobayashi, Y Tsunekawa - Weed biology and management, 2010 - Wiley Online Library
… pyriftalid-treated layer was formed by applying the herbicide to the soil surface under water-leakage conditions. The concentration of pyriftalid … marked in the pyriftalid concentration in …
Number of citations: 2 onlinelibrary.wiley.com
Z Li, YJ Chi, YW Huang - Organic Process Research & …, 2022 - ACS Publications
A concise and efficient process for the synthesis of pyriftalid is described herein. The improved process features the direct introduction of the mercapto group by one-step substitution of …
Number of citations: 2 pubs.acs.org
Z Li, B Li, AJ Yang, FL Zhang - Organic Process Research & …, 2017 - ACS Publications
An efficient and scalable synthesis of 7-amino-3-methylisobenzofuran-1(3H)-one (1) and 2-amino-6-ethylbenzoic acid (2) has been developed via a one-step catalytic hydrogenation. …
Number of citations: 2 pubs.acs.org
H Lojo, N Saavedra, J Sribuddhachart… - Rice research for food …, 2001 - cabdirect.org
… pyriftalid/cinosulfuron WG 40.8, as a simple and easy application technique for herbicides. Splash application of pyriftalid… The significant productivity improvement indicates that pyriftalid/…
Number of citations: 2 www.cabdirect.org
Y Morishima - J. Weed Sci. Technol., 2005 - cir.nii.ac.jp
Pyriftalid | CiNii Research … Pyriftalid …
Number of citations: 1 cir.nii.ac.jp
C Lüthy, H Zondler, T Rapold, G Seifert… - Pest Management …, 2001 - Wiley Online Library
… From the thio-isobenzofuranyl series, CGA 279 233—BSI-proposed common name pyriftalid—… are given, with emphasis on the synthesis of pyriftalid and its physico-chemical behaviour. …
Number of citations: 38 onlinelibrary.wiley.com
OD Kwon, YI Kuk - Korean Journal of Weed Science, 2007 - koreascience.kr
… +pyriminobac, and cinosulfuron+pyriftalid when they were applied at 7 and 13 DAH.On the … , Pyrazosulfuron+pyriminobac and cinosulfuron+pyriftalid when they were applied at 7 and …
Number of citations: 5 koreascience.kr
NG Dimaano, T Yamaguchi, K Fukunishi… - Plant molecular …, 2020 - Springer
… pyriftalid under the hypothesis that the MHR line has an increased susceptibility, since both CYP81A12 and CYP81A21 conferred increased susceptibility to pyriftalid … tolerant to pyriftalid …
Number of citations: 67 link.springer.com
SY Kim, JY Lee, US Yeo, SH Oh, ST Park… - Korean Journal of …, 2010 - koreascience.kr
… 특히 최근에 등록된 mesotrione을 함유하고 있 는 MP(mesotrione과 pretilachlor 등 2종 혼합제) 및 BMPP(bensulfuron-methyl, mesotrione, pretilachlor 및 pyriftalid의 4종 혼합제) 제초제를 …
Number of citations: 10 koreascience.kr

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